molecular formula C4H8O4S B1334190 Methyl Methanesulfonylacetate CAS No. 62020-09-1

Methyl Methanesulfonylacetate

Cat. No.: B1334190
CAS No.: 62020-09-1
M. Wt: 152.17 g/mol
InChI Key: RQKDASVRZONLNQ-UHFFFAOYSA-N
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Description

Methyl methanesulfonylacetate is an organic compound with the molecular formula C4H8O4S. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is known for its reactivity and ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methanesulfonylacetate can be synthesized through the reaction of methanesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as distillation and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl methanesulfonylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl methanesulfonylacetate involves its ability to act as an alkylating agent. It can transfer its methanesulfonyl group to nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity makes it useful in various synthetic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyanoacetate
  • Dimethyl malonate
  • Ethyl dimethylphosphonoacetate
  • Phenylacetonitrile
  • Malononitrile

Uniqueness

Methyl methanesulfonylacetate is unique due to its specific reactivity and the presence of both ester and sulfonyl functional groups. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds .

Properties

IUPAC Name

methyl 2-methylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-8-4(5)3-9(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKDASVRZONLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374961
Record name Methyl Methanesulfonylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62020-09-1
Record name Methyl Methanesulfonylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHANESULFONYLACETIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of dimethyl sulfone (5.43 g) in tetrahydrofuran (10 mL) was addded 1.59 M n-butyl lithium (36.3 mL) in a dryice-acetone bath under a nitrogen atmosphere. After stirring for 0.5 hour, a solution of methyl methoxyacetate (2.00 g) in tetrahydrofuran (5 mL) was added. The resulting mixture was stirred for 2 hours in the bath and allowed to warm to room temperature over 2 hours. The mixture was partitioned between EtOAc and 4 N hydrochloric acid. The reaction was quenched by adding 4 N hydrochloric acid in EtOAc (15 mL). The mixture was partitioned between EtOAc (100 mL) and brine (100 mL). The aqueous layer was washed with EtOAc (100 mL, five times). The organic layer was combined, and the combined extracts were dried over MgSO4, and evaporated. Flash silicagel column chromatography (EtOAc-hexane=50-200 to 300-100) afforded 2-(methylsulfonyl)-1-methoxyethanone as a colorless oil (2.24 g).
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5.43 g
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10 mL
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36.3 mL
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2 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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